Chemical structure and physical properties of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate
Chemical structure and physical properties of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate
Introduction
In the landscape of medicinal chemistry, the strategic combination of bioactive heterocyclic scaffolds is a cornerstone of modern drug discovery. This approach aims to create hybrid molecules that synergize the pharmacological profiles of their constituent parts, often leading to enhanced potency, novel mechanisms of action, or improved pharmacokinetic properties. Among the most privileged heterocyclic systems are pyrazole and thiophene.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs, including the anti-inflammatory agent Celebrex and the anticancer drug Ruxolitinib.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] Similarly, the thiophene ring, a sulfur-containing heterocycle, is integral to blockbuster drugs like Plavix (Clopidogrel) and the antibiotic Cefoxitin.[1] Thiophene derivatives are celebrated for their diverse therapeutic applications, ranging from anticancer to antimicrobial and anti-inflammatory effects.[3][4][5]
This guide focuses on Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate , a molecule that elegantly marries these two potent pharmacophores. By positioning a thiophene ring at the 5-position of a 1-methyl-pyrazole-3-carboxylate core, this compound represents a promising scaffold for targeted therapeutic development. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, physicochemical properties, a robust proposed synthesis methodology with detailed protocols, and expected spectroscopic signatures for definitive characterization.
Chemical Structure and Physicochemical Properties
The structural architecture of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is foundational to its chemical behavior and biological potential. Understanding its properties is the first step in unlocking its utility in research and development.
Molecular Structure and Nomenclature
The molecule consists of a central pyrazole ring, which is substituted at three key positions: a methyl group on the N1 nitrogen, an ethyl carboxylate group at the C3 position, and a thiophen-2-yl group at the C5 position.
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IUPAC Name: Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
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Molecular Formula: C₁₁H₁₂N₂O₂S
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Molecular Weight: 236.29 g/mol
Physicochemical Properties
The following table summarizes key physicochemical properties. Since extensive experimental data is not published, these values are derived from computational models and data from structurally similar compounds, providing a reliable estimation for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 236.29 g/mol | Complies with Lipinski's Rule of Five (<500 Da), favoring good absorption and permeation. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates good lipid solubility, suggesting potential for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | Below the 140 Ų threshold, predicting good oral bioavailability.[8] |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability.[8] |
| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | Provides points for specific interactions with biological targets.[8] |
| Rotatable Bonds | 3 | Low number suggests conformational rigidity, which can be favorable for binding affinity.[8] |
| Physical State | White to off-white solid or oil | Typical for compounds of this molecular weight and structure. |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7] | Standard handling precautions for fine chemicals are required. |
Proposed Synthesis Methodology
The synthesis of 1,5-disubstituted pyrazole-3-carboxylates is well-established, with the Knorr pyrazole synthesis and its variations being the most robust and common methods.[9] This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[10][11][12] This approach offers high yields and a straightforward pathway to the desired scaffold.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key precursors: methylhydrazine and an activated 1,3-dicarbonyl compound, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate . The dicarbonyl intermediate can, in turn, be synthesized via a Claisen condensation of 2-acetylthiophene and diethyl oxalate .
Proposed Synthetic Pathway & Experimental Protocol
This two-step synthesis is designed for efficiency and high yield, utilizing common laboratory reagents and conditions.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (Intermediate 1)
This step employs a base-catalyzed Claisen condensation. Sodium ethoxide acts as the base to deprotonate the alpha-carbon of 2-acetylthiophene, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.
Protocol:
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Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and dry toluene (100 mL).
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Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.2 eq) in dry toluene (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by carefully pouring the mixture into ice-cold 1M HCl (150 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1 as a yellow oil or low-melting solid.
Step 2: Synthesis of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (Target Molecule)
This is the key cyclocondensation step. The reaction between the 1,3-dicarbonyl intermediate and methylhydrazine proceeds via nucleophilic attack followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
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Note on Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can potentially yield two regioisomers. In this case, the more nucleophilic nitrogen of methylhydrazine (the unsubstituted nitrogen) is expected to attack the more electrophilic ketone carbonyl (adjacent to the thiophene ring), leading predominantly to the desired 1,5-disubstituted pyrazole.[10] Using an acidic catalyst like glacial acetic acid helps drive the reaction to completion.
Protocol:
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Setup: In a 100 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq) in glacial acetic acid (30 mL).
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Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
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Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction completion by TLC.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water (200 mL). A precipitate should form. If the product separates as an oil, extract with ethyl acetate (3 x 50 mL).
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Purification: Collect the solid product by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be recrystallized from ethanol or purified by column chromatography to yield the final product.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. The following table outlines the expected spectroscopic data based on the analysis of the molecule's functional groups and data from analogous compounds.[10][13][14]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.8 ppm (m, 2H): Protons on the thiophene ring. δ 7.1-7.3 ppm (m, 1H): Remaining proton on the thiophene ring. δ 7.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. δ 4.3-4.4 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester. δ 3.9-4.0 ppm (s, 3H): Methyl (-CH₃) protons on the N1 of the pyrazole ring. δ 1.3-1.4 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~163 ppm: Carbonyl carbon (C=O) of the ester. δ ~145-150 ppm: C3 and C5 carbons of the pyrazole ring. δ ~125-135 ppm: Carbons of the thiophene ring. δ ~110 ppm: C4 carbon of the pyrazole ring. δ ~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester. δ ~38 ppm: Methyl carbon (N-CH₃) of the pyrazole. δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester. |
| Mass Spec. (ESI+) | m/z = 237.07 [M+H]⁺: Expected molecular ion peak for C₁₁H₁₂N₂O₂S. |
| FT-IR (KBr, cm⁻¹) | ~2900-3100 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1720 cm⁻¹: C=O stretching (ester carbonyl). ~1500-1600 cm⁻¹: C=C and C=N stretching (pyrazole and thiophene rings). ~1250 cm⁻¹: C-O stretching (ester). |
Potential Applications and Biological Significance
The fusion of pyrazole and thiophene rings into a single molecular entity is a validated strategy for generating compounds with significant biological potential.[1] Derivatives of pyrazole-thiophene hybrids have demonstrated promising activity across several therapeutic areas:
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Anticancer Activity: Many pyrazole derivatives act as kinase inhibitors, and the hybridization with thiophene has been shown to produce compounds with potent cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma.[1][5]
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Anti-inflammatory Properties: The pyrazole core is famously associated with anti-inflammatory action (e.g., COX-2 inhibition). Synthesized pyrazole-3-carboxylate derivatives have shown significant anti-inflammatory activity in preclinical models.[11][12]
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Antimicrobial and Antifungal Activity: Both thiophene and pyrazole scaffolds are known to impart antimicrobial properties.[3][4] Hybrid molecules could therefore serve as leads for developing new agents to combat resistant bacterial and fungal strains.
Therefore, Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is an exceptionally valuable scaffold. It serves not only as a potential therapeutic agent in its own right but also as a versatile intermediate for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Conclusion
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is a thoughtfully designed molecule that stands at the intersection of proven pharmacophores. Its chemical structure is amenable to a robust and scalable two-step synthesis, allowing for its ready production in a laboratory setting. Its predicted physicochemical properties are favorable for drug development, suggesting good membrane permeability and oral bioavailability. The rich biological activities associated with its pyrazole and thiophene components make it a high-priority scaffold for screening in anticancer, anti-inflammatory, and antimicrobial discovery programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the full therapeutic potential of this promising compound.
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